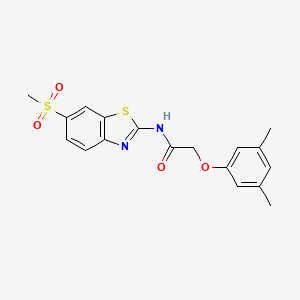![molecular formula C18H18N6OS B12131656 3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine](/img/structure/B12131656.png)
3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-ベンゾイミダゾール-2-イルメチルスルファニル)-5-(4-エトキシフェニル)-[1,2,4]トリアゾール-4-アミンは、ベンゾイミダゾールとトリアゾールのクラスに属する複雑な有機化合物です。
準備方法
合成経路と反応条件
3-(1H-ベンゾイミダゾール-2-イルメチルスルファニル)-5-(4-エトキシフェニル)-[1,2,4]トリアゾール-4-アミンの合成は、一般的に容易に入手可能な前駆体から開始される複数のステップを伴います。一般的な合成経路の1つは次のとおりです。
ベンゾイミダゾールコアの形成: このステップでは、o-フェニレンジアミンを適切なアルデヒドまたはカルボン酸と縮合させてベンゾイミダゾール環を形成します。
スルファニル基の導入: その後、ベンゾイミダゾール誘導体をチオール化合物と反応させてスルファニル基を導入します。
トリアゾール環の形成: 最後のステップでは、中間体を適切なヒドラジン誘導体と環化させてトリアゾール環を形成します。
工業的製造方法
この化合物の工業的製造方法は、高収率と高純度を確保するために上記の合成経路を最適化する必要があります。これには、自動反応器の使用、反応条件の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、分子内のニトロ基(存在する場合)またはその他の還元可能な官能基を標的にすることができます。
置換: この化合物中の芳香族環は、求電子置換反応または求核置換反応を起こし、さらなる官能基化を可能にすることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(求電子置換の場合)または求核剤(求核置換の場合)などの試薬が、適切な条件下で使用されます。
主要な生成物
これらの反応によって形成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、スルファニル基の酸化によりスルホキシドまたはスルホンが生成され、置換反応により芳香族環にさまざまな官能基が導入される可能性があります。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、抗菌性、抗真菌性、または抗癌性などの生物活性を示す可能性があり、創薬の候補となります。
医学: さまざまな病気の治療における潜在的な治療効果を検討することができます。
工業: この化合物は、新しい材料の開発や化学反応の触媒として使用できます。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
3-(1H-ベンゾイミダゾール-2-イルメチルスルファニル)-5-(4-エトキシフェニル)-[1,2,4]トリアゾール-4-アミンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、生物系内の酵素、受容体、またはその他のタンパク質を含む可能性があります。この化合物は、これらの標的に結合し、その活性を調節することにより効果を発揮し、さまざまな生物学的応答を引き起こす可能性があります。
類似の化合物との比較
類似の化合物
ベンゾイミダゾール誘導体: ベンゾイミダゾール自体またはその誘導体などの化合物は、類似のコア構造を共有し、比較可能な生物活性を示す可能性があります。
トリアゾール誘導体: フルコナゾールやイトラコナゾールなどのトリアゾール環を含む化合物は、抗真菌作用で知られています。
独自性
3-(1H-ベンゾイミダゾール-2-イルメチルスルファニル)-5-(4-エトキシフェニル)-[1,2,4]トリアゾール-4-アミンを際立たせているのは、ベンゾイミダゾール環とトリアゾール環の両方が1つの分子に組み込まれていること、およびスルファニル基とエトキシ基が存在することです。この独特の構造は、独自の生物活性と化学的特性を付与する可能性があり、さらなる研究開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or its derivatives share a similar core structure and may exhibit comparable biological activities.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole or itraconazole, are known for their antifungal properties.
Uniqueness
What sets 3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine apart is the combination of both benzimidazole and triazole rings in a single molecule, along with the presence of the sulfanyl and ethoxy groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
特性
分子式 |
C18H18N6OS |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(4-ethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H18N6OS/c1-2-25-13-9-7-12(8-10-13)17-22-23-18(24(17)19)26-11-16-20-14-5-3-4-6-15(14)21-16/h3-10H,2,11,19H2,1H3,(H,20,21) |
InChIキー |
JGKDNWZDDLCBLU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12131574.png)
![N-(3,5-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B12131575.png)


![5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12131601.png)


![2-{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B12131621.png)

![2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12131631.png)


![N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131642.png)

